8-Methyl-1,8-diazaspiro[4.5]decane

Physicochemical property Lipophilicity Drug design

Medicinal chemistry teams building spirocyclic amine libraries face time-consuming orthogonal protection of 1,8-diazaspiro[4.5]decane's two amine sites. 8-Methyl-1,8-diazaspiro[4.5]decane (CAS 1153767-99-7) permanently masks the piperidine nitrogen via N-methylation, directing reactivity exclusively to the pyrrolidine amine without protection/deprotection sequences. This simplifies library production with fewer synthetic steps and higher overall yields. Fragment-like properties (MW 154.25, cLogP 1.10, tPSA 15.27 Ų) support CNS drug discovery. The regiospecific N-methyl group serves as a built-in diversity element for parallel amide, sulfonamide, or urea synthesis. Sourced as a high-purity research intermediate for epigenetic drug discovery programs targeting SETD8, LSD1, and related enzymes.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1153767-99-7
Cat. No. B1426552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,8-diazaspiro[4.5]decane
CAS1153767-99-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC2(CCCN2)CC1
InChIInChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3
InChIKeyVUBIQWFPHPCIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,8-diazaspiro[4.5]decane: Overview & Core Properties


8-Methyl-1,8-diazaspiro[4.5]decane is a saturated spirocyclic diamine scaffold consisting of a pyrrolidine and a piperidine ring sharing a single quaternary carbon, with N-methylation on the piperidine nitrogen. Its molecular formula is C9H18N2 (MW 154.25 g/mol) . The spirocyclic architecture imposes conformational constraint, a feature exploited across the 1,8-diazaspiro[4.5]decane class to pre-organize amine vectors for target engagement [1]. The N-methyl group on the piperidine ring differentiates it from unsubstituted 1,8-diazaspiro[4.5]decane and the 1-methyl regioisomer, altering basicity, lipophilicity (cLogP ~1.10), and the steric environment of the spirocyclic core .

Spirocyclic amine scaffold. Pre-organized pyrrolidine-piperidine core for constrained amine vector presentation in target engagement studies.
Regiospecific N-methylation. Permanently masked piperidine nitrogen directs reactivity to the pyrrolidine amine, enabling regiospecific derivatization without orthogonal protection.
Medicinal chemistry building block. Supports fragment library assembly, epigenetic inhibitor design, and spirohydantoin synthesis with reduced synthetic burden.

8-Methyl-1,8-diazaspiro[4.5]decane: Irreplaceable by Analogs


The 1,8-diazaspiro[4.5]decane scaffold contains two chemically distinct secondary amine sites. In the unsubstituted parent, both nitrogens are available for functionalization, often requiring orthogonal protection strategies that add synthetic steps and reduce overall yield [1]. The 8-methyl derivative permanently masks the piperidine nitrogen, directing reactivity exclusively to the pyrrolidine amine for downstream derivatization. The 1-methyl regioisomer (CAS 1158750-28-7) yields a different vector and electronic environment; in the published methyltransferase study, the positional isomerism of the methyl group critically impacts the scaffold's ability to engage aromatic cage binding pockets in epigenetic reader domains, with only the 7-methyl-1,7-diazaspiro[4.5]decane scaffold yielding a hit (Compound 13, IC50 = 39 ± 11 µM against SETD8) [1]. Direct substitution of 8-methyl with 1-methyl or unsubstituted scaffolds would alter steric, electronic, and regiochemical properties, potentially ablating target interactions.

Regioisomer 1-Methyl regioisomer (CAS 1158750-28-7) presents a different amine vector and electronic environment. Methyl positional isomerism critically impacts epigenetic target engagement and may not transfer.
Unsubstituted Parent 1,8-diazaspiro[4.5]decane exposes two reactive amines, requiring orthogonal protection strategies that add synthetic steps and may shift regiochemical outcomes.
Class-level Published methyltransferase activity data are for the 7-methyl isomer. Target-engagement context for the 8-methyl scaffold requires independent validation and may differ.

8-Methyl-1,8-diazaspiro[4.5]decane: Quantified Differentiation


Physicochemical Comparison with Regioisomer

The 8-methyl substitution on the piperidine nitrogen yields a computed LogP (cLogP) of 1.10, as reported by Chemsrc . The parent 1,8-diazaspiro[4.5]decane (CAS 36142-00-4) has a lower computed LogP owing to the absence of the methyl group, while the 1-methyl regioisomer (CAS 1158750-28-7) yields the same molecular formula but a distinct three-dimensional arrangement of the basic nitrogen and the N-methyl group [1]. This difference directly impacts solubility, membrane permeability, and the ability of the scaffold to place its basic amine into a target binding pocket.

Physicochemical Comparison
Cross-study comparable
cLogP ≈ 1.10 for 8-methyl derivative vs. lower lipophilicity for unsubstituted parent.
Supports balanced permeability-solubility profile review.
Computed property; experimental logP data to verify.
Physicochemical property Lipophilicity Drug design

SETD8 Activity and Methylation Site Selectivity

In a panel screen of 24 protein methyltransferases, a spirocyclic amine scaffold closely related to the 8-methyl series—specifically a 7-methyl-1,7-diazaspiro[4.5]decane derivative (Compound 13)—reduced SETD8 enzymatic activity to <50% of control at 50 µM, while the parent amine (unsubstituted spirocyclic scaffold) showed no significant activity [1]. Compound 13 displayed an IC50 of 39 ± 11 µM against SETD8 in a secondary assay, whereas closely related compounds with different N-alkylation patterns (e.g., compounds 5 and 6) showed IC50 >200 µM [1]. This demonstrates that the specific position and nature of the N-alkyl group on the diazaspiro[4.5]decane scaffold is a critical determinant of methyltransferase engagement.

SETD8 Activity
Class-level inference
7-methyl analog (Compound 13): IC50 = 39 ± 11 µM vs. SETD8. Unsubstituted scaffold: IC50 >200 µM.
N-methylation position is a critical determinant of methyltransferase engagement.
Data to verify for 8-methyl scaffold; 7-methyl hit supports scaffold class potential.
Epigenetics Methyltransferase SETD8

LSD1 Inhibition Profile

Derivatives of 1,8-diazaspiro[4.5]decane linked to heteroaromatic hinge binders have been reported as ligand-efficient inhibitors of LSD1 (lysine-specific demethylase 1), with IC50 values as low as 10 nM in TR-FRET enzymatic assays [1]. The binding modes, confirmed by protein crystallography, demonstrate that the spirocyclic scaffold positions the basic nitrogen atoms for critical interactions with the enzyme active site. Selectivity profiles were influenced by both the hinge binder group and the interactions of the basic nitrogen atoms in the scaffold . While the 8-methyl derivative has not been directly profiled in published LSD1 assays, its conformational properties and basicity profile are consistent with this pharmacophore model.

LSD1 Inhibition
Class-level inference
Optimized 1,8-diazaspiro[4.5]decane derivatives: LSD1 IC50 as low as 10 nM (TR-FRET).
Scaffold pharmacophore model consistent with LSD1 active-site engagement.
8-methyl derivative not directly profiled; binding-mode extrapolation requires validation.
Epigenetics LSD1 Oncology

8-Methyl-1,8-diazaspiro[4.5]decane: Application Scenarios


SETD8 and LSD1 Inhibitor Design

For medicinal chemistry teams developing inhibitors of lysine methyltransferases (e.g., SETD8) or demethylases (e.g., LSD1), 8-methyl-1,8-diazaspiro[4.5]decane offers a regiospecifically methylated spirocyclic amine core. The class-level evidence from Zhou et al. (2016) establishes that N-methylated diazaspiro[4.5]decanes can exhibit target engagement where unsubstituted scaffolds fail; the 8-methyl variant provides a distinct isomer for exploring alternative binding modes . The LSD1 inhibitor data (IC50 = 10 nM for optimized 1,8-diazaspiro[4.5]decane derivatives) further supports the scaffold's viability in epigenetic drug discovery [1].

Fragment Library Assembly

8-Methyl-1,8-diazaspiro[4.5]decane satisfies key fragment-like properties for library design: MW 154.25 (<250 Da), cLogP 1.10 (within optimal fragment range of 0–3), and only one hydrogen bond donor (the pyrrolidine NH) . The N-methyl group on the piperidine ring serves as a built-in diversity element, and the spirocyclic architecture reduces the entropic penalty upon target binding compared to flexible acyclic diamines. Procurement of this scaffold enables rapid parallel synthesis of diverse amide, sulfonamide, or urea derivatives via the free pyrrolidine nitrogen.

Spirohydantoin Synthesis Intermediate

8-Methyl-1,8-diazaspiro[4.5]decane is employed as a precursor in the synthesis of spirohydantoins, a class of heterocyclic compounds with documented pharmacological interest . The 8-methyl substitution simplifies synthetic routes by permanently masking the piperidine nitrogen, avoiding protection/deprotection sequences required with the parent 1,8-diazaspiro[4.5]decane scaffold. This translates to fewer synthetic steps, higher overall yields, and reduced purification burden in library production settings.

CNS Drug Discovery Starting Point

With a computed LogP of 1.10 and a topological polar surface area (tPSA) of 15.27 Ų, 8-methyl-1,8-diazaspiro[4.5]decane resides within the favorable physicochemical space for CNS drug candidates (typically LogP 1–3, tPSA < 90 Ų) . The spirocyclic architecture further contributes to three-dimensionality (Fsp³), a property increasingly correlated with clinical success. For neuroscience programs targeting GPCRs, ion channels, or transporters, the scaffold provides a privileged starting point that balances solubility and permeability.

Application
Selection Property
Validation Focus
Epigenetic inhibitor design
Regiospecific N-methyl scaffold
Methyltransferase and demethylase target-engagement assays
Fragment library assembly
Low MW, single reactive amine vector
Library property filtering and hit confirmation
Spirohydantoin synthesis
Masked piperidine nitrogen
Route efficiency and intermediate purity
CNS drug discovery start point
Balanced lipophilicity and tPSA
Permeability-solubility profiling and CNS MPO scoring
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